![molecular formula C5H9NO3 B556122 cis-4-Hydroxy-L-proline CAS No. 618-27-9](/img/structure/B556122.png)
cis-4-Hydroxy-L-proline
Overview
Description
cis-4-Hydroxy-L-proline: is a hydroxylated derivative of the amino acid L-proline. It is a non-proteinogenic amino acid, meaning it is not directly incorporated into proteins during translation. This compound is known for its role in inhibiting collagen synthesis and has been studied for its potential anticancer properties .
Mechanism of Action
- Collagen Production Inhibition : CHP primarily targets collagen synthesis. It acts as an inhibitor, preventing the deposition of triple-helical collagen on cell layers. By doing so, it inhibits fibroblast growth .
- Cell Signaling : CHP also influences cell signaling pathways. It contributes to the phosphorylation and catalytic activation of proteins like protein kinases B, DYRK1A, and eukaryotic elongation factor 2. These events regulate cell metabolism, growth, and responses to nutritional changes and hypoxia .
- ROS Scavenging : Like its isomer, trans-4-hydroxy-L-proline, CHP can scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .
- Collagen Metabolism : In animals, nearly 90% of collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway. Trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate. This conserves dietary and endogenously synthesized proline and arginine .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
cis-4-Hydroxy-L-proline is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . It interacts with various enzymes, proteins, and other biomolecules, contributing to the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The formation of this compound residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels . In animals, most of the collagen-derived this compound is catabolized to glycine via the this compound oxidase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-4-Hydroxy-L-proline can be achieved through enzymatic hydroxylation of L-pipecolic acid using L-proline cis-4-hydroxylases. This process involves the use of non-heme iron/α-ketoglutarate-dependent dioxygenases, which catalyze the hydroxylation reaction at specific carbon positions . The reaction conditions typically include the presence of α-ketoglutarate, ascorbic acid, and FeSO₄ in an aqueous medium .
Industrial Production Methods: Industrial production of this compound has been optimized using engineered Escherichia coli expressing L-proline cis-4-hydroxylase. This method involves the regulation of proline uptake and metabolism to enhance the production yield. A two-strain coupling whole-cell system has been developed to supply α-ketoglutarate more economically, resulting in a significant increase in production efficiency .
Chemical Reactions Analysis
Types of Reactions: cis-4-Hydroxy-L-proline undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. The hydroxylation reaction is catalyzed by non-heme iron/α-ketoglutarate-dependent dioxygenases, which introduce a hydroxyl group at the 4-position of L-proline .
Common Reagents and Conditions: The hydroxylation reaction requires α-ketoglutarate, ascorbic acid, and FeSO₄ as reagents. The reaction is typically carried out in an aqueous medium at a controlled pH .
Major Products: The primary product of the hydroxylation reaction is this compound. Other potential products include various hydroxylated derivatives of L-proline, depending on the specific reaction conditions and enzyme variants used .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
cis-4-Hydroxy-L-proline (CHOP) has been evaluated for its anticancer potential due to its ability to inhibit collagen biosynthesis. This property is significant because collagen-rich proteins are often overexpressed in tumors. Studies have shown that CHOP can target L-proline-rich proteins, which play critical roles in tumor growth and metastasis. Preclinical evaluations indicate that it may reduce tumor progression by interfering with the extracellular matrix formation essential for cancer cell migration and invasion .
1.2 Antifibrotic Effects
Research has identified CHOP as a promising antifibrotic agent. By inhibiting the synthesis of collagen, it can potentially mitigate fibrosis in various tissues, including the liver and lungs. This application is particularly relevant in conditions such as liver cirrhosis and pulmonary fibrosis, where excessive collagen deposition leads to organ dysfunction .
1.3 Hypertension Treatment
this compound has also been investigated for its antihypertensive effects. The compound's mechanism involves the modulation of vascular smooth muscle cell function and extracellular matrix remodeling, which can contribute to lower blood pressure levels .
1.4 Prodrug Development
To enhance the therapeutic efficacy of CHOP, researchers are exploring N-acetylation as a method to improve its solubility and reduce toxicity. The conversion of CHOP into N-acetyl this compound may allow for better retention in the bloodstream and decreased side effects, making it a viable candidate for further clinical trials .
Cosmetic Applications
2.1 Skin Health
The structural similarity of this compound to trans-4-hydroxy-L-proline, which is widely used in cosmetic formulations, suggests potential applications in skincare products. It is believed that this compound may enhance skin hydration and elasticity by promoting collagen synthesis, thereby improving skin texture and reducing signs of aging .
2.2 Moisturizing Agent
Due to its ability to retain moisture within the skin's keratin layer, this compound is being explored as an ingredient in moisturizing creams and lotions. Its incorporation into cosmetic formulations could provide enhanced hydration benefits compared to traditional moisturizing agents .
Industrial Production Advances
The production of this compound has historically been limited due to complex synthetic procedures and high costs associated with chemical synthesis. Recent advancements have introduced a new enzymatic method developed by researchers at Waseda University, which allows for efficient industrial production of this compound at a lower cost . This innovation not only facilitates the bulk supply of this compound but also opens avenues for its use in various applications across industries.
Case Studies
Comparison with Similar Compounds
trans-4-Hydroxy-L-proline: This isomer is more abundant and widely studied compared to cis-4-Hydroxy-L-proline.
cis-3-Hydroxy-L-proline: Another hydroxylated derivative of L-proline, but with the hydroxyl group at the 3-position.
trans-3-Hydroxy-L-proline: Similar to cis-3-Hydroxy-L-proline, but with the hydroxyl group in the trans configuration.
Uniqueness: this compound is unique due to its specific hydroxylation pattern and its ability to inhibit collagen synthesis. This property sets it apart from other hydroxylated proline derivatives, making it a valuable compound for research and industrial applications .
Biological Activity
Cis-4-Hydroxy-L-proline (CHP) is a hydroxylated derivative of the amino acid proline, recognized for its potential therapeutic applications, particularly in oncology. This compound has garnered attention due to its role in collagen metabolism and its inhibitory effects on tumor growth. This article explores the biological activity of CHP, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a hydroxyl group at the 4-position of the proline molecule. Its structural formula can be represented as follows:
This modification enhances its solubility and biological activity compared to its non-hydroxylated counterpart.
- Collagen Metabolism Modulation : CHP is known to influence collagen synthesis by modulating the activity of prolyl hydroxylases, enzymes critical for collagen stability. This modulation is significant in various physiological and pathological processes, including wound healing and cancer progression .
- Anticancer Activity : Research indicates that CHP exhibits antiproliferative effects on various cancer cell lines. For instance, studies have shown that CHP inhibits the proliferation of pancreatic carcinoma cells (Panc02) in a dose-dependent manner both in vitro and in vivo .
In Vitro Studies
- Cell Proliferation Inhibition : In vitro experiments demonstrated that treatment with CHP led to a significant reduction in Panc02 cell viability. The IC50 values indicated effective concentration ranges for therapeutic applications .
In Vivo Studies
- Tumor Growth Inhibition : In a murine model, daily intraperitoneal administration of CHP (300-500 mg/kg) resulted in reduced tumor size and weight compared to control groups. Histological assessments revealed decreased Ki-67 expression, indicating lower cell proliferation rates within tumor tissues .
Safety and Toxicology
- A clinical study involving bladder and prostate cancer patients reported no adverse effects with a regimen of 8 g CHP/day over three weeks. However, preclinical studies in rats indicated potential liver toxicity at higher doses (903 mg/kg), necessitating careful monitoring during clinical application .
Case Studies
- Pancreatic Carcinoma : A study focused on CHP's effect on Panc02 cells highlighted its potential as a therapeutic agent against pancreatic cancer, demonstrating significant inhibition of tumor growth through modulation of apoptosis pathways .
- Bladder and Prostate Cancer Trials : Clinical trials assessing CHP's safety profile revealed no significant adverse effects, supporting its potential use as an adjunct therapy in cancer treatment regimens .
Comparative Analysis
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Type | Model | Dose Range | Main Findings |
---|---|---|---|
In Vitro | Panc02 Cells | Varies (IC50 noted) | Significant inhibition of cell proliferation |
In Vivo | Murine Model | 300-500 mg/kg | Reduced tumor size; decreased Ki-67 expression |
Clinical Trials | Cancer Patients | 8 g/day | No adverse effects reported |
Toxicology | Rat Model | 903 mg/kg | Indications of liver toxicity at high doses |
Properties
IUPAC Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883473 | |
Record name | L-Proline, 4-hydroxy-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | cis-Hydroxyproline | |
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CAS No. |
618-27-9 | |
Record name | cis-4-Hydroxy-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyproline cis-form | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618279 | |
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Record name | L-Proline, 4-hydroxy-, (4S)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | L-Proline, 4-hydroxy-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |
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Record name | cis-4-hydroxy-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.585 | |
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Record name | HYDROXYPROLINE, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43V78B6A3B | |
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Record name | cis-4-Hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240251 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-4-Hydroxy-L-proline (cHyp) exert its antifibrotic effect?
A1: cHyp acts as a proline analog and interferes with collagen synthesis at the post-translational level. [] It is incorporated into newly synthesized procollagen polypeptides, preventing them from forming a stable triple-helical conformation. [, , ] This disruption leads to increased susceptibility to proteolytic degradation, ultimately reducing collagen deposition. [, ]
Q2: Does cHyp affect other cellular processes besides collagen synthesis?
A2: While cHyp primarily targets collagen synthesis, studies show it can also influence other cellular processes. For example, cHyp has been shown to:
- Reduce the proliferation rate and plating efficiency of human skin fibroblasts. []
- Induce differentiation in specific colon carcinoma cell lines (HT29, CaCo-2). []
- Impact the tensile properties of the main pulmonary artery and aorta in rats after prolonged administration. []
Q3: What is the molecular formula and weight of cHyp?
A3: The molecular formula of cHyp is C5H9NO3, and its molecular weight is 131.13 g/mol.
Q4: Is there any spectroscopic data available for cHyp?
A4: Nuclear Magnetic Resonance (NMR) studies have been conducted on cHyp and its incorporation into various peptides, including thyrotropin-releasing hormone (TRH) analogs. These studies provide insights into conformational effects and hydrogen bonding patterns within these molecules. []
Q5: How stable is cHyp under various conditions?
A5: While specific stability data for cHyp under diverse conditions is limited in the provided research, its incorporation into various formulations like liposomes [, ] and polymers [, ] indicates efforts to enhance its stability and delivery. Further research focusing on cHyp stability under different pH, temperature, and storage conditions is needed.
Q6: Have there been any computational studies on cHyp?
A6: While the provided research does not explicitly detail computational studies on cHyp, the synthesis and investigation of various proline analogs, including those with modifications at the 4-position like cHyp, suggest potential avenues for computational investigations, such as:
Q7: How do structural modifications of cHyp affect its activity?
A7: Modifying the cHyp structure can significantly impact its activity. For example:
- N-methylated cHyp derivatives demonstrate enhanced toxicity towards cancer cell lines compared to cHyp alone. []
- Incorporating cHyp into a poly(ethylene glycol)-lysine polymer significantly increases its antifibrotic potency compared to monomeric cHyp. []
- Substituting proline with trans-4-hydroxy-L-proline in arginine-vasopressin (AVP) analogs leads to enhanced antidiuretic and uterine activity while decreasing pressor activity. []
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